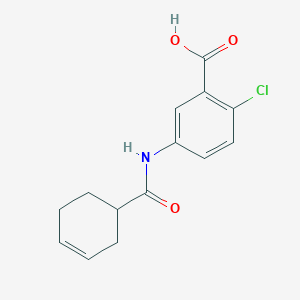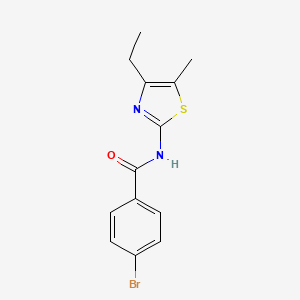
3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide, also known as BTEB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development. BTEB is a benzamide derivative that has been shown to possess anti-inflammatory and anti-cancer properties.
Aplicaciones Científicas De Investigación
3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide has been the subject of several scientific studies due to its potential applications in drug development. One study found that 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide inhibited the growth of human breast cancer cells in vitro, indicating its potential as an anti-cancer agent. Another study demonstrated that 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide had anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in human macrophages. Additionally, 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide has been shown to have antifungal activity against Candida albicans, a common fungal pathogen.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the immune response and inflammation.
Biochemical and Physiological Effects
3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide has been shown to have antioxidant activity and to inhibit the growth of certain bacteria and fungi. 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide has also been shown to have a low toxicity profile, making it a promising candidate for further drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide has a low toxicity profile, which reduces the risk of adverse effects on cells or animals used in experiments. However, one limitation of using 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide is its relatively high cost compared to other compounds with similar properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide and its potential applications in drug development.
Direcciones Futuras
There are several future directions for research on 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide. One area of interest is its potential as an anti-cancer agent, particularly in the treatment of breast cancer. Further studies are needed to determine the optimal dosage and treatment regimen for 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide in cancer therapy. Another area of interest is its potential as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Finally, further studies are needed to fully understand the mechanism of action of 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide and its potential applications in drug development.
Métodos De Síntesis
The synthesis of 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide involves the reaction of 3-bromoaniline with 4-ethyl-5-methyl-2-thiocyanatobenzoic acid in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide in high yield and purity.
Propiedades
IUPAC Name |
3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2OS/c1-3-11-8(2)18-13(15-11)16-12(17)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZSOSIKWPUDKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,5-dimethylphenyl)methyl]-1-(oxan-3-yl)methanamine](/img/structure/B7559926.png)


![2-[1-Adamantylmethyl(methyl)amino]propanoic acid](/img/structure/B7559937.png)

![4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7559949.png)
![3-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]propanoic acid](/img/structure/B7559955.png)

![3-chloro-N-[2-(ethylamino)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B7559963.png)

![1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B7559968.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)propanamide](/img/structure/B7559980.png)
![3-acetyl-N-[2-(methylamino)ethyl]benzenesulfonamide](/img/structure/B7560020.png)
![2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide](/img/structure/B7560027.png)